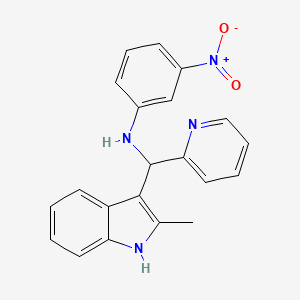

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline, also known as MI-136, is a chemical compound that has been the focus of scientific research in recent years. MI-136 is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in cell growth and proliferation.

Scientific Research Applications

Antiallergic Agents

- Research has identified compounds structurally similar to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline with potential antiallergic properties. For instance, a study by Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, showing promising results in inhibiting histamine release and IL-4 production.

Synthesis and Characterization

- The synthesis and characterization of compounds related to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline have been a focus in several studies. Rajagopal et al. (2003) reported on the synthesis and aqueous solution chemistry of a food-derived carcinogen model, providing insights into its chemical behavior.

Catalytic Applications

- A study by Huang et al. (2011) explored the synthesis of benzimidazole-functionalized N-heterocyclic carbene complexes, showing their effectiveness as catalysts in Friedel–Crafts alkylations, a key reaction in organic synthesis.

Antimicrobial Activities

- The antimicrobial properties of compounds similar to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline have been studied. For example, Anekal and Biradar (2012) synthesized novel indole derivatives, which displayed significant antimicrobial activities.

Antitumor Properties

- Research into the antitumor properties of related compounds has been conducted. Carbone et al. (2013) synthesized nortopsentin analogues showing promise in reducing cell proliferation and inducing apoptosis in cancer models.

Structural Studies

- Structural studies have been performed to understand the properties of compounds akin to N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline. Moreno-Fuquen et al. (2021) reported on the synthesis, crystal structure, and electronic properties of a potential template for drug design against chronic myelogenous leukemia.

properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-20(17-9-2-3-10-18(17)23-14)21(19-11-4-5-12-22-19)24-15-7-6-8-16(13-15)25(26)27/h2-13,21,23-24H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZAPAVDZSLJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-butyl-3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2414471.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2414474.png)

![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2414480.png)

![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)

![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)